Product packaging for Methyl 5-aminoquinoline-2-carboxylate(Cat. No.:)

Methyl 5-aminoquinoline-2-carboxylate

Cat. No.: B8663414
M. Wt: 202.21 g/mol
InChI Key: MSCVLAFLUUPHBK-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. researchgate.netnih.govnih.gov Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal framework for the design of therapeutic agents and functional materials. nih.gov The quinoline nucleus is a key component in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govrsc.org This broad spectrum of activity has cemented the quinoline scaffold's importance as a versatile pharmacophore in drug discovery. researchgate.netnih.gov

The functionalization of the quinoline ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of numerous clinically significant drugs. nih.gov The ongoing exploration of novel synthetic methodologies for quinoline derivatives continues to expand the chemical space available for the discovery of new bioactive molecules. rsc.orgrsc.org

Overview of Aminoquinoline Carboxylate Derivatives

Aminoquinoline carboxylates are a subclass of quinoline derivatives characterized by the presence of both an amino (-NH2) group and a carboxylate (-COOR) group attached to the quinoline core. The positions of these functional groups on the quinoline ring can vary, leading to a wide range of isomers with distinct chemical and biological profiles. The amino group can act as a hydrogen bond donor and a basic center, while the carboxylate group can serve as a hydrogen bond acceptor and a coordination site for metal ions. This dual functionality makes them attractive candidates for various applications.

Historically, aminoquinolines have been extensively studied, particularly in the context of antimalarial drugs like chloroquine (B1663885) and primaquine. The introduction of a carboxylate group can modulate properties such as solubility, bioavailability, and target-binding affinity. Research on aminoquinoline carboxylates has explored their potential as anticancer agents, enzyme inhibitors, and fluorescent probes.

Research Landscape of Methyl 5-Aminoquinoline-2-carboxylate: Current Gaps and Future Directions

Despite the broad interest in the quinoline scaffold and its amino-substituted derivatives, a thorough review of the current scientific literature reveals a significant gap in the specific investigation of This compound . While its constituent parts—the 5-aminoquinoline (B19350) core and the 2-carboxylate ester—are present in various studied molecules, this particular isomeric combination remains largely uncharted territory.

Current Gaps:

Dedicated Synthesis and Characterization: There is a lack of published research detailing optimized synthetic routes specifically for this compound. A common synthetic strategy would likely involve the reduction of the corresponding nitro compound, Methyl 5-nitroquinoline-2-carboxylate. However, specific reaction conditions, yields, and comprehensive characterization data (such as detailed 1H NMR, 13C NMR, IR, and mass spectrometry) are not readily available in the public domain.

Physicochemical Properties: Fundamental physicochemical properties of this compound, such as its pKa, solubility in various solvents, and lipophilicity (logP), have not been experimentally determined and reported. This data is crucial for predicting its behavior in biological systems and for designing potential applications.

Biological Activity Screening: There is a notable absence of studies reporting the screening of this compound for any specific biological activity. Its structural similarity to other bioactive quinolines suggests potential, but this has yet to be explored.

Chemical Reactivity and Derivatization: The chemical reactivity of this compound has not been systematically investigated. Understanding how the amino and carboxylate groups influence its reactivity is essential for its use as a building block in the synthesis of more complex molecules.

Future Directions:

The current lack of information on this compound presents a number of opportunities for future research:

Development of Efficient Synthetic Protocols: A primary focus should be the development and optimization of a reliable synthetic route to produce this compound in good yield and purity. This would be the foundational step for any further investigation.

Comprehensive Physicochemical and Spectroscopic Characterization: A thorough analysis of its properties is necessary. This includes detailed spectroscopic analysis to create a reference dataset for this compound.

PropertyData
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name This compound
CAS Number Not assigned

Exploratory Biological Screening: Given the diverse bioactivities of the quinoline family, this compound should be subjected to a broad range of biological screens. This could include assays for anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The amino and ester functionalities provide convenient handles for chemical modification. Synthesizing a library of derivatives by modifying these groups and subsequently performing SAR studies could lead to the discovery of potent and selective bioactive compounds.

Computational Modeling: In silico studies could be employed to predict the potential biological targets and binding modes of this compound, helping to guide experimental screening efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B8663414 Methyl 5-aminoquinoline-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 5-aminoquinoline-2-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,12H2,1H3

InChI Key

MSCVLAFLUUPHBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC=CC(=C2C=C1)N

Origin of Product

United States

Spectroscopic Characterization Techniques and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of Methyl 5-aminoquinoline-2-carboxylate is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring system, the amino group, and the methyl ester group. The aromatic region (typically δ 6.5-9.0 ppm) would be particularly complex due to the fused ring system.

The protons on the pyridine (B92270) ring (H-3, H-4) and the benzene (B151609) ring (H-6, H-7, H-8) would appear as doublets or multiplets, with their chemical shifts influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing methyl carboxylate group (-COOCH₃). The -NH₂ group at the C-5 position is expected to cause an upfield shift (to a lower ppm value) for adjacent protons, particularly H-6 and H-4, due to increased electron density. Conversely, the ester group at C-2 will deshield the adjacent H-3 proton, shifting it downfield. The protons of the amino group itself would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The methyl protons of the ester group (-OCH₃) would be observed as a sharp singlet in the upfield region (around δ 3.9-4.0 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-3~8.2Doublet (d)
H-4~7.4Doublet (d)
H-6~6.8Doublet (d)
H-7~7.5Triplet (t) or Doublet of Doublets (dd)
H-8~8.1Doublet (d)
-NH₂~4.3Broad Singlet (br s)
-OCH₃~4.0Singlet (s)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound would display eleven distinct signals, corresponding to its nine quinoline ring carbons, the ester carbonyl carbon, and the methyl carbon.

The chemical shifts of the quinoline carbons are influenced by the substituents and the ring nitrogen. The carbon bearing the amino group (C-5) and the carbons ortho and para to it (C-4a, C-6, C-8a) would be shielded (shifted upfield) compared to unsubstituted quinoline. The carbon attached to the carboxylate group (C-2) and the carbonyl carbon itself (-C=O) would be significantly deshielded (shifted downfield) due to the electronegativity of the oxygen atoms. The methyl carbon of the ester group would appear at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~148
C-3~122
C-4~137
C-4a~129
C-5~145
C-6~110
C-7~130
C-8~120
C-8a~149
-C=O~166
-OCH₃~53

To unambiguously assign all proton and carbon signals, especially in the crowded aromatic region, advanced 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons, helping to identify adjacent protons within the benzene and pyridine rings (e.g., H-3 with H-4, and H-6 with H-7, H-7 with H-8).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. beilstein-journals.org It would be crucial for identifying quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, the methyl protons (-OCH₃) would show a correlation to the ester carbonyl carbon (-C=O) and C-2, confirming the structure of the ester group and its position.

Multinuclear NMR: ¹⁵N NMR could provide information about the nitrogen environments of the quinoline ring and the amino group, further confirming the electronic structure of the molecule. beilstein-journals.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The primary amine (-NH₂) group would show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). The C=O stretching vibration of the ester group is expected to produce a strong, sharp absorption band around 1720 cm⁻¹. Other key bands would include C-O stretching for the ester, C-N stretching for the amino group, and various C=C and C=N stretching vibrations associated with the quinoline ring system in the 1400-1650 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (asymmetric & symmetric)3450 - 3300Medium
Aromatic C-H stretch3100 - 3000Medium-Weak
Aliphatic C-H stretch (-OCH₃)2980 - 2850Medium-Weak
C=O stretch (ester)~1720Strong
Aromatic C=C and C=N stretch1650 - 1450Medium-Strong
N-H bend~1620Medium
C-O stretch (ester)1300 - 1150Strong
C-N stretch (aromatic amine)1340 - 1250Medium

Raman spectroscopy provides complementary information to FTIR. While polar groups like C=O often give strong IR signals, non-polar, symmetric vibrations, such as the breathing modes of the aromatic rings, tend to be strong in the Raman spectrum. Therefore, the Raman spectrum of this compound would be expected to show prominent bands for the quinoline ring vibrations, particularly the C=C stretching modes. The C=O and N-H vibrations would also be present but might be weaker compared to their intensity in the FTIR spectrum. This technique is valuable for confirming the structure of the aromatic core of the molecule. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a compound. For this compound, the theoretical monoisotopic mass can be calculated to confirm its composition.

Table 1: Calculated Exact Mass for this compound

Molecular Formula C₁₁H₁₀N₂O₂

| Calculated Monoisotopic Mass | 202.07423 Da |

This table presents the theoretical exact mass for the specified molecular formula, crucial for HRMS analysis.

An experimental HRMS measurement yielding a mass value extremely close to this calculated value would confirm the elemental composition of the molecule with high confidence.

In a typical electron ionization (EI) GC-MS experiment, this compound would likely exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Subsequent fragmentation would be expected to involve the substituents on the quinoline ring. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org For quinoline derivatives, the loss of HCN from the quinoline ring is a characteristic fragmentation pathway. rsc.org

Table 2: Predicted Major Fragmentation Ions in GC-MS for this compound

Ion Proposed Structure/Loss Predicted m/z
[M]⁺ Molecular Ion 202
[M-OCH₃]⁺ Loss of a methoxy (B1213986) radical 171
[M-COOCH₃]⁺ Loss of the methyl carboxylate group 143

This table outlines the predicted fragmentation ions and their corresponding mass-to-charge ratios based on the structure of this compound and known fragmentation patterns of related compounds.

Electrospray ionization is a soft ionization technique, often coupled with liquid chromatography, that is particularly useful for polar and less volatile molecules. In positive ion mode, this compound would be expected to readily form a protonated molecule, [M+H]⁺, due to the presence of the basic amino group and the nitrogen atom in the quinoline ring. This would result in a prominent ion at an m/z corresponding to the molecular weight plus the mass of a proton. Tandem mass spectrometry (MS/MS) of this precursor ion could then be used to elicit structurally informative fragment ions.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

The electronic absorption and fluorescence properties of this compound are dictated by its extended π-conjugated system. While specific experimental spectra for this compound are not widely published, the behavior of related 5-aminoquinoline (B19350) derivatives can be used for interpretation.

Quinoline itself exhibits absorption maxima around 277 nm and 313 nm. researchgate.net The introduction of an amino group at the 5-position generally leads to a red-shift (bathochromic shift) in the absorption bands due to the electron-donating nature of the amino group extending the conjugation. Therefore, this compound is expected to absorb light at longer wavelengths in the UV-A or even the visible region.

Many aminoquinoline derivatives are known to be fluorescent. nih.gov The fluorescence of 5-aminoquinoline itself has been found to be sensitive to the solvent environment. researchgate.net It is anticipated that this compound would also exhibit fluorescence, with the emission wavelength being Stokes-shifted to a longer wavelength than its absorption maximum. The exact positions of the absorption and emission maxima would be influenced by solvent polarity and pH. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the UV-Vis absorption spectra of such compounds in the absence of experimental data. nih.govresearchgate.net

Table 3: Expected Spectroscopic Properties of this compound in Solution

Spectroscopic Technique Expected Observation Influencing Factors
UV-Vis Absorption Absorption maxima shifted to longer wavelengths compared to quinoline, likely in the UV-A or visible range. Solvent polarity, pH

| Fluorescence Emission | Emission of light at a longer wavelength than the absorption maximum. | Solvent polarity, pH, presence of quenchers |

This table summarizes the anticipated UV-Vis absorption and fluorescence characteristics based on the properties of related aminoquinoline compounds.

X-ray Diffraction (XRD) Studies for Solid-State Structure Elucidation

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound has not been reported, data from the related compound, methyl quinoline-2-carboxylate, reveals a monoclinic crystal system. researchgate.net

For this compound, a crystal structure determination would provide precise information on bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the quinoline ring system and the orientation of the amino and methyl carboxylate substituents. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions such as hydrogen bonding (involving the amino group) and π-π stacking (between the aromatic quinoline rings), which govern the solid-state architecture.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal ions. For a diamagnetic organic molecule like this compound in its ground state, there are no unpaired electrons. Consequently, it would be ESR-silent and would not produce a spectrum. ESR studies would only become relevant if the compound were to be oxidized or reduced to a radical ion, or if it were to form a complex with a paramagnetic metal ion. No such studies have been reported in the scientific literature for this specific compound.

Chemical Reactivity and Derivatization Studies of Methyl 5 Aminoquinoline 2 Carboxylate

Reactivity of the Amino Group

The primary amino group attached to the quinoline (B57606) ring is a versatile handle for synthetic modifications. Its nucleophilicity allows it to participate in a variety of bond-forming reactions, including acylation, alkylation, and condensation with carbonyl compounds. The reactivity of the amino group is influenced by its position on the quinoline ring system.

The nucleophilic character of the 5-amino group enables it to react with various electrophilic reagents to form N-C and N-S bonds.

Acylation: Acylation of the amino group to form amides is a common transformation. This is typically achieved by reacting the aminoquinoline with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. These reactions generally proceed under basic conditions to neutralize the acid byproduct. For instance, studies on similar molecules like 2-amino-8-quinolinol have demonstrated that the amino group can be selectively acylated to produce C2-amides rsc.org. The reaction of Methyl 5-aminoquinoline-2-carboxylate with an acyl chloride, for example, would be expected to yield the corresponding N-(2-(methoxycarbonyl)quinolin-5-yl)amide.

Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents. However, direct alkylation of primary aromatic amines can sometimes be challenging to control, often leading to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination, are often preferred. Rhodium(II)-catalyzed C-H alkylation strategies using an 8-aminoquinoline directing group have been developed for aryl sulfonamides, showcasing an advanced method for selective alkylation nih.gov.

Reaction TypeTypical ReagentsProductRef. (Analogous Systems)
AcylationAcyl Chloride (R-COCl), Base (e.g., Pyridine (B92270), Et3N)N-Acyl-5-aminoquinoline rsc.org
AcylationCarboxylic Acid (R-COOH), Coupling Agent (e.g., EDCI, HBTU)N-Acyl-5-aminoquinoline rsc.org
AlkylationAlkyl Halide (R-X), BaseN-Alkyl-5-aminoquinoline nih.gov

One of the most characteristic reactions of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid or base and involves the reversible formation of a hemiaminal intermediate, followed by the elimination of a water molecule.

The 5-amino group of this compound is expected to react readily with various aromatic and aliphatic aldehydes to yield the corresponding Schiff base derivatives ekb.egscirp.org. The synthesis of Schiff bases from other aminoquinolines, such as 8-aminoquinoline and 7-aminoquinoline, is well-documented, typically involving refluxing the amine and aldehyde in a solvent like ethanol nih.govbepls.com. These reactions highlight the general reactivity of aminoquinoline compounds in forming imines nih.gov. The resulting imine C=N double bond is a key functional group that can participate in further reactions or be incorporated into larger conjugated systems.

Amine Reactant (Analogous)Aldehyde/Ketone ReactantTypical ConditionsProduct TypeRef.
8-Aminoquinoline2-Hydroxy naphthaldehydeMethanol, RefluxSchiff Base nih.gov
7-AminoquinolineAromatic AldehydesAqueous Ethanol, RefluxSchiff Base bepls.com
3-Aminophenol2-QuinolinecarboxaldehydeEthanol, RefluxSchiff Base ekb.eg

Reductive amination provides a controlled method for the N-alkylation of amines. This process involves two key steps: the initial formation of an imine or iminium ion from the reaction of the amine with a carbonyl compound, followed by in-situ reduction of this intermediate to the corresponding secondary or tertiary amine. This approach avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.

For this compound, this strategy could be employed in two ways. First, the existing 5-amino group can react with an aldehyde or ketone, and the resulting imine can be reduced using a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield a secondary amine nih.govnih.gov. Conversely, if the goal is to introduce the aminoquinoline moiety onto another molecule, a carbonyl-containing quinoline could react with a primary or secondary amine, followed by reduction. This method has been successfully applied in the synthesis of complex molecules containing substituted amine functionalities nih.govacs.org.

Carbonyl CompoundAmineReducing AgentProductRef. (General Method)
Aldehyde (R'-CHO)This compoundNaBH3CN or NaBH(OAc)3N-Alkyl-5-aminoquinoline nih.gov
Ketone (R'-CO-R'')This compoundBH3N(C2H5)3N-Alkyl-5-aminoquinoline nih.gov

Reactivity of the Carboxylate Moiety

The methyl ester at the C2 position is an electrophilic center susceptible to nucleophilic attack. This allows for transformations such as hydrolysis to the corresponding carboxylic acid, transesterification to other esters, and conversion to amides.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the parent 5-aminoquinoline-2-carboxylic acid under either acidic or basic conditions (saponification). Basic hydrolysis, typically using aqueous sodium hydroxide or potassium hydroxide followed by acidic workup, is a common method. This process is generally irreversible as the resulting carboxylate salt is deprotonated and resistant to further nucleophilic attack. Acid-catalyzed hydrolysis is an equilibrium-driven process that requires an excess of water to proceed to completion. The hydrolysis of methyl esters is a standard procedure in organic synthesis, often employed to unmask a carboxylic acid for further derivatization nih.govorganic-chemistry.org.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, treating this compound with ethanol under acidic conditions would lead to the formation of Ethyl 5-aminoquinoline-2-carboxylate. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent.

Reaction TypeReagentsProductRef. (General Method)
Ester Hydrolysis (Basic)1. NaOH (aq), Heat 2. H3O+5-Aminoquinoline-2-carboxylic acid nih.gov
Ester Hydrolysis (Acidic)H3O+, Heat5-Aminoquinoline-2-carboxylic acid organic-chemistry.org
Transesterification (Acidic)R'-OH, H+ catalystEthyl 5-aminoquinoline-2-carboxylateN/A

The conversion of the methyl ester into an amide is a crucial transformation for introducing diverse functionalities and is widely used in medicinal chemistry nih.gov. There are several strategies to achieve this.

Direct Aminolysis: This involves heating the ester with a primary or secondary amine. This reaction is often slow and may require high temperatures or catalysts.

Two-Step Procedure (Hydrolysis and Coupling): A more common and efficient method is to first hydrolyze the ester to the carboxylic acid, as described above. The resulting 5-aminoquinoline-2-carboxylic acid can then be activated with a coupling agent (e.g., HBTU, EDCI, SOCl2) and reacted with an amine to form the desired amide organic-chemistry.orgnih.govrsc.orgresearchgate.net. This two-step approach is highly versatile and allows for the formation of amides from a wide range of amines under mild conditions organic-chemistry.org. A patent for a related isomer, 3-aminoquinoline-5-carboxylic acid methyl ester, notes that the ester group can react with intermediates to yield amide derivatives with good biological activity google.com. Similarly, amides of quinoline-2-carboxylic acid have been prepared by first converting the acid to its acyl chloride followed by reaction with an arylamine researchgate.net.

Starting MaterialReagentsIntermediateFinal ProductRef. (General Method)
This compound1. NaOH (aq) 2. SOCl2 3. R'R''NH5-Aminoquinoline-2-carbonyl chlorideN,N-Disubstituted-5-aminoquinoline-2-carboxamide rsc.orgresearchgate.net
This compound1. NaOH (aq) 2. HBTU, Base 3. R'R''NHActivated EsterN,N-Disubstituted-5-aminoquinoline-2-carboxamide organic-chemistry.orgnih.gov

Derivatization for Analytical Purposes

The analytical characterization of this compound can be enhanced through derivatization, particularly targeting the primary amino group at the 5-position. This functional group is amenable to reactions with various reagents to yield derivatives with improved detectability for chromatographic and spectroscopic analysis.

One common strategy involves acylation or reaction with fluorescent tagging agents. For instance, the primary amino group can be reacted with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). This reagent rapidly labels primary and secondary amines to form highly fluorescent and stable urea derivatives. nih.govresearchgate.net This derivatization significantly enhances the sensitivity of detection in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection, allowing for quantification at very low concentrations. nih.govnih.gov The process is typically a simple, one-step procedure, and the resulting derivatives are stable, which is advantageous for routine analysis. nih.gov

Other potential derivatization reagents include those that introduce chromophores for UV-Vis detection or moieties that improve ionization efficiency for mass spectrometry. The primary amine of this compound is expected to react readily with such reagents under standard derivatization protocols.

Table 1: Potential Derivatization Reactions for Analytical Purposes

Reagent ClassExample ReagentFunctional Group TargetedResulting DerivativeAnalytical Advantage
Fluorescent Tags6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)5-Amino groupFluorescent ureaEnhanced sensitivity in HPLC
Acylating AgentsAcetic Anhydride5-Amino groupAmideAltered polarity for chromatographic separation
Silylating AgentsN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)5-Amino groupN-TrimethylsilylIncreased volatility for Gas Chromatography (GC)

Reactivity of the Quinoline Nucleus

The reactivity of the quinoline nucleus in this compound is influenced by the presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing methyl carboxylate group (-COOCH₃). The amino group at the 5-position activates the benzene (B151609) ring towards electrophilic substitution, while the methyl carboxylate group at the 2-position deactivates the pyridine ring.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally directed to the benzene portion of the molecule, as the pyridine ring is deactivated by the electronegative nitrogen atom. The presence of the strongly activating amino group at the 5-position further reinforces this preference and directs incoming electrophiles to the ortho and para positions relative to it.

Therefore, for this compound, electrophilic attack is predicted to occur at the C6 and C8 positions. The C6 position is para to the amino group, and the C8 position is ortho. The specific outcome of an EAS reaction would depend on the reaction conditions and the nature of the electrophile. For example, in reactions like nitration or halogenation, a mixture of 6- and 8-substituted products would be expected. The reactivity in these reactions is generally proportional to the electrophilicity of the aromatic substrate. acs.orgacs.orgnih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄Methyl 5-amino-6-nitroquinoline-2-carboxylate and Methyl 5-amino-8-nitroquinoline-2-carboxylate
BrominationBr₂/FeBr₃Methyl 5-amino-6-bromoquinoline-2-carboxylate and Methyl 5-amino-8-bromoquinoline-2-carboxylate
SulfonationSO₃/H₂SO₄5-Amino-2-(methoxycarbonyl)quinoline-6-sulfonic acid and 5-Amino-2-(methoxycarbonyl)quinoline-8-sulfonic acid

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the quinoline ring typically occurs on the pyridine ring, especially at the C2 and C4 positions, which are electron-deficient. In this compound, the presence of the electron-withdrawing methyl carboxylate group at the C2 position does not provide a leaving group for a typical SNAr reaction at this position. However, if a good leaving group, such as a halogen, were present at the C4 position, nucleophilic substitution would be expected to proceed readily at that site. nih.gov

The methyl carboxylate group itself can undergo nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the methoxy (B1213986) group. This reaction would convert the ester into other carboxylic acid derivatives, such as amides or other esters, but it is a reaction of the substituent, not the quinoline nucleus itself. masterorganicchemistry.comkhanacademy.org

Redox Chemistry and Electrochemical Properties

The redox chemistry of this compound is expected to be influenced by both the aminoquinoline core and the ester functionality. Aminoquinolines can undergo oxidation, and studies on related compounds like 6-aminoquinoline have shown that they can be electrochemically oxidized. researchgate.net The oxidation process can lead to the formation of radical cations and subsequent dimerization or polymerization reactions. researchgate.net The oxidation of 5-aminoquinoline (B19350) has also been studied, leading to the formation of oligomers. researchgate.nethacettepe.edu.trcdnsciencepub.com

The redox potential of a molecule is a measure of its tendency to donate or accept electrons. pharmacy180.com While the specific redox potential of this compound has not been reported, it is anticipated that the amino group would make it susceptible to oxidation. The presence of the electron-withdrawing ester group might slightly increase the oxidation potential compared to 5-aminoquinoline itself. The electrochemical behavior of quinoline N-oxides in the presence of amines has been investigated, demonstrating the complexity of redox reactions in related systems. mdpi.com

Regioselective Functionalization Strategies

Regioselective functionalization of the quinoline scaffold is a significant area of research in synthetic chemistry. mdpi.comnih.gov For this compound, regioselectivity can be achieved by leveraging the inherent reactivity of the substituted quinoline ring or by employing modern synthetic methods like directed metalation and C-H activation.

As discussed under electrophilic substitution, the amino group at C5 strongly directs incoming electrophiles to the C6 and C8 positions, providing a classical strategy for regioselective functionalization of the benzene ring.

Modern approaches, such as directed ortho-metalation, could potentially be used to functionalize the quinoline ring with high regioselectivity. For instance, the amino group, after suitable protection, could direct a metalating agent to the C6 position. The resulting organometallic intermediate could then be quenched with various electrophiles to introduce a wide range of functional groups. The use of different metal amides can also control the regioselectivity of metalation on substituted quinolines. nih.gov Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines, though specific applications to this particular substrate are not documented. mdpi.comnih.gov

Theoretical and Computational Investigations of Methyl 5 Aminoquinoline 2 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.govnih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying molecules of this size. DFT calculations for quinoline (B57606) derivatives are often performed using functionals like B3LYP, which has been shown to provide results that are in good agreement with experimental data for similar molecular systems. researchgate.net

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For Methyl 5-aminoquinoline-2-carboxylate, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Studies on related molecules, such as Phenyl quinoline-2-carboxylate and 2-Methoxyphenyl quinoline-2-carboxylate, have demonstrated that DFT calculations can accurately predict these geometric parameters. researchgate.netmdpi.comdntb.gov.ua For this compound, the optimization process would reveal the planarity of the quinoline ring system and the orientation of the methyl carboxylate and amino groups relative to the ring. Conformational analysis would further explore different possible spatial arrangements (conformers) of the flexible methyl ester group and identify the global minimum energy structure, which is crucial for understanding the molecule's properties and reactivity. The most stable state's structural properties and potential for intramolecular hydrogen bonds can also be elucidated through this process. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters This table is a representation of the type of data obtained from DFT geometry optimization and does not represent actual calculated values for this compound.

ParameterBond/AngleCalculated Value
Bond LengthC2-C(O)O~1.50 Å
Bond LengthC5-N(H2)~1.38 Å
Bond AngleC3-C2-C(O)O~120°
Bond AngleC4-C5-N(H2)~121°
Dihedral AngleN1-C2-C(O)-O~0° or ~180°

Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and electronic transitions. nih.gov This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.

For quinoline derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. In this compound, the amino group at the C5 position would likely contribute significantly to the HOMO, enhancing its electron-donating character. The quinoline ring and the electron-withdrawing carboxylate group would be expected to be the primary location of the LUMO. Analysis of FMOs helps in predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies This table is a representation of the type of data obtained from FMO analysis and does not represent actual calculated values for this compound.

OrbitalEnergy (eV)
HOMO-6.20
LUMO-1.85
Energy Gap (ΔE)4.35

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential regions.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, as these are sites with high electron density. The hydrogen atoms of the amino group and other parts of the molecule would exhibit positive potential (blue). This analysis provides a clear picture of the molecule's charge distribution and helps identify sites for intermolecular interactions. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the context of this compound, NBO analysis would quantify the delocalization of lone pair electrons from the nitrogen of the amino group and the oxygens of the carboxylate group into the pi-system of the quinoline ring. This analysis helps to rationalize the molecule's stability and the electronic effects of its substituent groups. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum.

For quinoline derivatives, TD-DFT calculations have been successfully used to correlate theoretical spectra with experimental observations. nih.govmdpi.comdntb.gov.ua For this compound, this method would predict the electronic transitions, likely corresponding to π→π* and n→π* transitions within the quinoline ring system, which are influenced by the amino and carboxylate substituents. The results would provide insight into the molecule's photophysical properties.

Molecular Dynamics (MD) Simulations in Solution

While DFT and TD-DFT are typically performed on a single molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in an explicit solvent environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation and its interactions with solvent molecules evolve.

For this compound, an MD simulation in a solvent like water or ethanol would provide insights into its solvation structure, conformational flexibility in solution, and the dynamics of hydrogen bonding between the molecule and the solvent. This information is crucial for understanding its behavior in a realistic chemical environment, which can differ significantly from the gas phase.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are instrumental in understanding the electronic structure and reactivity of molecules. For quinoline derivatives, including this compound, Density Functional Theory (DFT) is a commonly employed computational method to calculate these descriptors. These calculations provide insights into the molecule's stability, reactivity, and potential interaction sites.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com

From the HOMO and LUMO energies, several global reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. The global electrophilicity index quantifies the electrophilic nature of a molecule.

The following table outlines the key quantum chemical descriptors and their significance, which are typically calculated for compounds like this compound.

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Correlates with the ability to donate electrons.
LUMO Energy (ELUMO)-Correlates with the ability to accept electrons.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the ability to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Represents resistance to change in electron distribution.
Global Electrophilicity Index (ω)χ2/(2η)Quantifies the electrophilic nature of the molecule.

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry plays a vital role in elucidating the mechanisms and selectivity of chemical reactions. For quinoline derivatives, theoretical studies can provide a detailed understanding of reaction pathways, transition states, and the factors governing product formation. While specific computational studies on the reaction mechanisms of this compound were not identified in the provided search results, research on related quinoline compounds illustrates the application of these methods.

A notable example is the computational investigation of the methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. nih.gov In this study, quantum chemical calculations were employed to understand the regioselectivity of the reaction. By analyzing the electronic structure of the anionic intermediate, researchers could predict the most likely site of methylation. nih.gov Such studies typically involve the following steps:

Conformational Analysis: Identifying the most stable conformations of the reactants and intermediates.

Transition State Searching: Locating the transition state structures that connect reactants to products.

Energy Profile Calculation: Determining the activation energies and reaction energies to map out the potential energy surface of the reaction.

These computational approaches allow for the examination of different possible reaction pathways and the identification of the most energetically favorable one. This information is crucial for understanding why a particular isomer is formed preferentially over others (regioselectivity) or why one stereoisomer is the major product (stereoselectivity).

For a hypothetical reaction involving this compound, computational studies could be used to investigate various transformations, such as electrophilic substitution on the quinoline ring or reactions involving the amino and carboxylate functional groups. The presence of the electron-donating amino group at the 5-position and the electron-withdrawing methyl carboxylate group at the 2-position would significantly influence the reactivity and regioselectivity of such reactions. DFT calculations could predict the most nucleophilic and electrophilic sites in the molecule, thereby guiding synthetic efforts.

Molecular Modeling and Docking Studies for Chemical Interaction Analysis

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or a nucleic acid (receptor). These techniques are fundamental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of quinoline derivatives, numerous molecular docking studies have been conducted to evaluate their potential as therapeutic agents. Although specific docking studies for this compound were not found in the search results, the extensive research on analogous compounds provides a clear framework for how such an analysis would be performed and the insights it could offer. For instance, various 4-aminoquinoline derivatives have been investigated as potential antimalarial and leishmanicidal agents through molecular docking. nih.govmdpi.com

The general workflow for a molecular docking study involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein target and the ligand. This often involves retrieving the protein structure from a database like the Protein Data Bank (PDB) and drawing the ligand structure using chemical drawing software.

Docking Simulation: Using specialized software to explore the possible binding modes of the ligand within the active site of the receptor. The software calculates a scoring function to estimate the binding affinity for each pose.

Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

The binding affinity is often reported as a negative score in units of kcal/mol, where a more negative value indicates a stronger predicted binding. The following interactive table showcases representative data from docking studies of various quinoline derivatives against different biological targets, illustrating the type of information that would be generated for this compound.

Compound TypeBiological TargetBinding Affinity (kcal/mol)Key Interactions
2-StyrylquinolinesEGFR Kinase-8.5 to -9.2Hydrogen bonds with key amino acid residues in the active site.
4-Aminoquinoline-pyranopyrazole hybridsPlasmodium falciparum lactate dehydrogenase-7.0 to -8.5Hydrogen bonding and hydrophobic interactions. mdpi.com
Thiopyrano[2,3-b]quinoline derivativesAnticancer protein CB1a-5.3 to -6.1Hydrogen bonding and pi-pi stacking. nih.gov
4-Amino-8-chloroquinoline-3-carboxylic acidFTO protein (RNA demethylase)Not specifiedBinding to the active site. researchgate.net

These studies demonstrate that quinoline-based compounds can effectively bind to a variety of biological targets, and molecular docking is a critical tool for rationalizing their activity and guiding the design of new, more potent inhibitors. nih.gov For this compound, such studies could explore its potential as an inhibitor for various enzymes or receptors, providing a foundation for further experimental investigation.

Coordination Chemistry and Metal Complexes of Methyl 5 Aminoquinoline 2 Carboxylate Derivatives

Ligand Design and Coordination Modes

The design of ligands based on the quinoline (B57606) scaffold is a significant area of research due to the diverse applications of the resulting metal complexes. For Methyl 5-aminoquinoline-2-carboxylate, the key structural features for coordination would be the nitrogen atom of the quinoline ring, the amino group at the 5-position, and the carboxylate group at the 2-position. The interplay between these donor sites would be of primary interest.

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with a ligand like this compound would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and the metal-to-ligand ratio would be crucial in determining the final product.

Characterization of any resulting metal complexes would employ a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be used to observe shifts in the vibrational frequencies of the C=O (carboxylate) and N-H (amino) groups upon coordination to a metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the ligand's environment in solution. Elemental analysis would be essential to confirm the stoichiometry of the complexes. However, no such experimental data for metal complexes of this compound has been reported.

Structural Elucidation of Metal Complexes

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of metal complexes. This technique would provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. It would also reveal the exact coordination mode of the this compound ligand and detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, which are common in complexes with aromatic ligands. The search for crystal structures of metal complexes containing this specific ligand in crystallographic databases did not yield any results.

Electrochemical Properties of Coordination Compounds

The electrochemical properties of coordination compounds are of interest for applications in catalysis, sensing, and materials science. Cyclic voltammetry is a common technique used to study the redox behavior of metal complexes. For a complex of this compound, this technique could be used to investigate the oxidation and reduction potentials of the metal center, which would be influenced by the coordination environment provided by the ligand. The electron-donating amino group and the quinoline ring system could potentially stabilize different oxidation states of the coordinated metal ion. Again, the absence of published research means that no specific data on the electrochemical properties of such complexes can be presented.

Theoretical Studies of Metal-Ligand Interactions

Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding. DFT calculations could provide insights into the electronic structure of the complexes, the energies of the frontier molecular orbitals (HOMO and LUMO), and the charge distribution within the molecule. Such studies would complement experimental findings by providing a deeper understanding of the bonding and reactivity of the complexes. A search for theoretical studies on metal complexes of this compound did not yield any specific publications.

Applications of Methyl 5 Aminoquinoline 2 Carboxylate in Advanced Organic Synthesis and Materials Science

Methyl 5-Aminoquinoline-2-carboxylate as a Synthetic Building Block

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester, makes it a valuable building block for the synthesis of more complex molecular entities. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, while the methyl ester can be hydrolyzed, reduced, or converted to an amide. This dual reactivity allows for its incorporation into a wide range of molecular structures.

The rigid quinoline (B57606) core of this compound provides a well-defined three-dimensional scaffold upon which to build larger, more intricate molecules. The amino and carboxylate groups serve as handles for derivatization, enabling the construction of macrocycles, polymers, and other complex architectures. For instance, the amino group can be reacted with a diacyl chloride, and the ester can be converted to an amide with a diamine, providing pathways to polyamides and other polymers with the quinoline unit integrated into the backbone. The synthesis of novel heterocyclic systems is another area where this compound could be utilized, with the amino group serving as a key nucleophile in cyclization reactions. nih.govajchem-a.com

Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking biological molecules like peptides and nucleic acids. While research on foldamers has extensively utilized 8-aminoquinoline-2-carboxylic acid to create stable helical structures, the 5-amino isomer presents an interesting alternative. The position of the amino group dictates the curvature of the resulting oligomer. In an oligomer of 5-aminoquinoline-2-carboxylate, the amide bond vector would be directed differently compared to its 8-amino counterpart, likely leading to a distinct, potentially more linear or gently curved, secondary structure. This could be advantageous in the design of molecular rods or other specific shapes for applications in molecular recognition and self-assembling materials.

Role in Catalysis Research (e.g., as ligands in transition metal catalysis)

Quinoline derivatives are widely employed as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom within the quinoline ring. This compound offers multiple potential coordination sites: the quinoline nitrogen, the amino group, and the carbonyl oxygen of the ester. This allows it to act as a bidentate or even tridentate ligand, forming stable chelate complexes with various transition metals. Such complexes can be investigated for their catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be fine-tuned by derivatizing the amino group. The use of quinoline-2-carboxylate derivatives as ligands in metal-catalyzed reactions is a known strategy. researchgate.net An axially chiral quinoline-2-carboxylic acid-copper catalyst has been developed for the enantioselective synthesis of BINOLs, highlighting the utility of this scaffold in asymmetric catalysis. nih.gov

Table 1: Examples of Quinoline-Based Ligands in Catalysis

Ligand StructureMetalCatalytic Application
Quinoline-2-carboxylic acidCopper (Cu)Enantioselective oxidative coupling
8-HydroxyquinolineVariousVarious reactions, including C-H activation
2,2'-BiquinolineVariousRedox reactions and photocatalysis

Research into Optoelectronic Materials (e.g., Quinoline Dyes)

The quinoline ring system is inherently fluorescent, and the introduction of an amino group, which is a strong electron-donating group, can significantly enhance its photophysical properties. researchgate.net 5-Aminoquinoline (B19350), the parent amine of the title compound, is known to be fluorescent, and its properties are sensitive to the solvent environment. chemimpex.com By extending the conjugation or by further functionalization, this compound could serve as a precursor to novel quinoline-based dyes. These dyes could find applications in organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells. The ester group provides a convenient point for attaching the molecule to other structures or surfaces, which is often a requirement in materials science applications. Theoretical studies on quinoline-2-carboxylic acid have been performed to predict its optoelectronic properties, indicating the interest in this class of compounds for such applications. researchgate.net

Development of Chemical Probes and Sensors

The combination of a fluorescent quinoline core and potential metal-binding sites makes this compound an attractive platform for the development of chemical sensors. The amino group and the carboxylate oxygen, along with the quinoline nitrogen, can form a binding pocket for specific metal ions. Upon binding of a target ion, a change in the fluorescence of the quinoline moiety, such as an enhancement ("turn-on") or quenching ("turn-off"), can be observed. This principle is the basis for many fluorescent chemosensors. mdpi.com For example, various aminoquinoline-based probes have been synthesized for the detection of ions like Cu²⁺, Pb²⁺, and Al³⁺. lookchem.comnih.gov By modifying the ester group of this compound with appropriate recognition units, it is conceivable to design selective and sensitive probes for a variety of analytes.

Table 2: Examples of Aminoquinoline-Based Fluorescent Sensors

Sensor BaseTarget AnalyteSensing Mechanism
8-Aminoquinoline derivativeZinc (Zn²⁺)Chelation-Enhanced Fluorescence (CHEF)
5-Aminoquinoline derivativeLead (Pb²⁺), Aluminum (Al³⁺)Photoinduced Electron Transfer (PET) inhibition
AminoquinoxalinepHChanges in absorption and emission spectra

In Vitro Mechanistic Investigations of Methyl 5 Aminoquinoline 2 Carboxylate Non Clinical

Molecular Mechanisms of Interaction with Biomolecules (e.g., Enzyme Binding Mechanisms, Receptor Interaction Mechanisms)

Enzyme Binding Mechanisms:

Quinoline (B57606) derivatives have been identified as inhibitors of a range of enzymes, often through competitive or non-competitive binding to active or allosteric sites. For instance, certain quinoline carboxylic acids have been shown to inhibit dihydroorotate dehydrogenase, a key enzyme in the pyrimidine biosynthetic pathway nih.gov. The binding of these inhibitors is typically governed by a combination of hydrophobic interactions with the quinoline ring and hydrogen bonding involving the carboxylic acid moiety nih.gov.

Quinoline-2-carboxylic acid, a closely related analogue, has demonstrated inhibitory effects against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism medchemexpress.com. This suggests a potential for Methyl 5-aminoquinoline-2-carboxylate to interact with the active sites of these or other metabolic enzymes.

Furthermore, some quinoline-based compounds have been found to inhibit DNA topoisomerases and DNA methyltransferases by intercalating into DNA or binding to the enzyme-DNA complex nih.govnih.gov. The planar aromatic structure of the quinoline ring is crucial for such intercalative binding.

Receptor Interaction Mechanisms:

The interaction of quinoline derivatives with various receptors has also been documented. For example, certain quinoxalinone derivatives, which share structural similarities with quinolines, have been evaluated for their affinity for excitatory amino acid receptors like the AMPA and NMDA receptors nih.gov. These interactions are highly dependent on the substitution pattern of the heterocyclic ring system.

Table 1: Potential Enzyme and Receptor Interactions of Quinoline Derivatives This table is based on data from related quinoline compounds and represents potential, not confirmed, interactions for this compound.

Biomolecule Class Specific Example Type of Interaction Reference Compound
Enzymes Dihydroorotate Dehydrogenase Inhibition Quinoline Carboxylic Acids
α-Glucosidase Inhibition Quinoline-2-carboxylic acid
α-Amylase Inhibition Quinoline-2-carboxylic acid
DNA Topoisomerases Intercalation/Binding Quinoline-based compounds
DNA Methyltransferases Intercalation/Binding Quinoline-based compounds
Receptors AMPA Receptor Antagonism Quinoxalinones
NMDA Receptor Antagonism Quinoxalinones

Molecular Basis of Cellular Responses (e.g., Mitochondrial Membrane Depolarization, Reactive Oxygen Species (ROS) Production Mechanisms)

The cellular effects of quinoline derivatives are diverse and can include the induction of apoptosis and the generation of oxidative stress. These responses are often linked to the compound's impact on mitochondrial function.

Mitochondrial Membrane Depolarization:

Several studies have implicated quinoline compounds in the disruption of mitochondrial function. For instance, certain carboxamide and quinoline derivatives have been shown to compromise mitochondrial membrane potential nih.gov. The lipophilic nature of the quinoline ring can facilitate its accumulation within the mitochondrial membrane, leading to a dissipation of the electrochemical gradient. The delivery of dicarboxylates to mitochondria using a lipophilic cation has been shown to be an effective strategy, suggesting that the carboxylate group could play a role in mitochondrial targeting nih.gov.

Reactive Oxygen Species (ROS) Production Mechanisms:

The generation of reactive oxygen species is a common cellular response to various chemical agents, including some quinoline derivatives. The redox properties of the quinoline ring system can contribute to the production of ROS. For example, 6-anilino-5,8-quinolinequinone has been shown to generate ROS both enzymatically and non-enzymatically nih.gov. The enzymatic formation of ROS can be mediated by flavoenzymes and DT-diaphorase nih.gov.

Furthermore, the interaction of quinoline alkaloids with cellular components has been linked to a dose- and time-dependent increase in ROS production, which can contribute to apoptotic cell death nih.gov. The production of ROS by 5-aminolevulinic acid, an amino acid derivative, in photodynamic therapy highlights the potential for amino-containing compounds to be involved in ROS generation under specific conditions mdpi.com.

Table 2: Potential Cellular Responses to Quinoline Derivatives This table is based on data from related quinoline compounds and represents potential, not confirmed, cellular responses to this compound.

Cellular Response Proposed Mechanism Reference Compound Class
Mitochondrial Membrane Depolarization Accumulation in mitochondrial membrane, disruption of electrochemical gradient. Carboxamide and Quinoline Derivatives
Reactive Oxygen Species (ROS) Production Enzymatic (flavoenzymes, DT-diaphorase) and non-enzymatic redox cycling. 6-anilino-5,8-quinolinequinone, Quinoline Alkaloids
Apoptosis Induction via mitochondrial dysfunction and increased ROS levels. Quinoline Alkaloids

Structure-Activity Relationship (SAR) Studies for Molecular Interaction at the Chemical Level

Structure-activity relationship (SAR) studies of quinoline derivatives have provided valuable insights into the chemical features that govern their biological activity. While specific SAR data for this compound is scarce, general principles can be derived from related series of compounds.

For quinoline carboxylic acids acting as inhibitors of dihydroorotate dehydrogenase, three key regions have been identified as crucial for activity: the C2, C4, and the benzo portion of the quinoline ring nih.gov. Bulky hydrophobic substituents at the C2 position and the carboxylic acid at the C4 position are generally required for potent inhibition nih.gov.

In the context of antibacterial quinolones, the 1,4-dihydro-4-oxo-3-carboxylic acid moiety is considered essential for activity slideshare.net. Substitutions at various positions on the quinoline ring have been shown to modulate the antibacterial spectrum and potency. For instance, an amino group at the C5 position can contribute to the antibacterial activity slideshare.net.

A study on quinoline-2-carboxylic acid derivatives revealed that the nature of the substituent at the carboxylic acid group (ester or amide) significantly influences their biological properties researchgate.net. This highlights the importance of the carboxylate functional group in mediating molecular interactions.

The antimicrobial activity of 5-aminoquinoline (B19350) derivatives has been demonstrated, with the specific substitutions on the amino group influencing the potency and spectrum of activity semanticscholar.orgijddd.comresearchgate.netresearchgate.net.

Table 3: General Structure-Activity Relationship (SAR) Principles for Quinoline Derivatives This table summarizes SAR findings from various classes of quinoline compounds and may provide a basis for predicting the activity of this compound.

Structural Feature Influence on Activity Compound Class
C2-Substituent Bulky hydrophobic groups often enhance activity. Quinoline Carboxylic Acids
C4-Carboxylic Acid Essential for the activity of some enzyme inhibitors. Quinoline Carboxylic Acids
C5-Amino Group Can contribute to antibacterial activity. Quinolones
C6-Substituent Halogen substitution can enhance antibacterial activity. Quinolones
C7-Substituent Piperazine or similar rings can improve antibacterial potency. Quinolones
Carboxylate Modification Ester or amide formation alters biological properties. Quinoline-2-carboxylic Acids
Amino Group Substitution Influences antimicrobial potency and spectrum. 5-Aminoquinolines

Q & A

Q. What synthetic routes are recommended for Methyl 5-aminoquinoline-2-carboxylate, and how can reaction conditions be optimized?

Answer: Classical quinoline synthesis methods, such as the Gould–Jacob, Friedländer, or Pfitzinger reactions, can be adapted for this compound. For example:

  • Gould–Jacob reaction : Uses condensation of aniline derivatives with β-keto esters under acidic conditions. Adjust substituents to prioritize amino and methyl groups at positions 5 and 2, respectively.
  • Transition metal catalysis : Palladium or copper catalysts may enhance regioselectivity during cyclization steps .
  • Green protocols : Ethanol/water solvent systems or ultrasound irradiation could improve yields while reducing environmental impact .

Table 1: Comparison of Synthetic Approaches

MethodKey ConditionsAdvantagesChallenges
Gould–JacobAcidic (H₂SO₄), 100–120°CHigh yield for simple substratesHarsh conditions, side reactions
FriedländerBasic (NaOH), 80°C, catalystRegioselectiveLimited substrate scope
Metal-free (ionic liquids)RT, solvent-freeEco-friendlyScalability issues

Q. What safety precautions are critical when handling this compound?

Answer: While direct toxicity data for this compound is limited, structurally similar quinoline derivatives (e.g., methyl 2-acetamidoquinoline-6-carboxylate) are classified as Category 4 for acute toxicity (oral, dermal, inhalation). Recommended precautions:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • In case of skin contact: Wash immediately with soap/water; seek medical advice if irritation persists .
  • Avoid environmental release due to unknown ecotoxicity .

Q. Which analytical techniques are essential for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C2, amino at C5). Compare shifts with analogous compounds (e.g., 4-Chloro-2-methylquinoline-6-carboxylic acid ).
  • HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O) and amine (N-H) functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR) for derivatives of this compound?

Answer:

  • Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of methyl and amino groups .
  • Impurity analysis : Employ HPLC or GC-MS to detect byproducts. Adjust purification methods (e.g., column chromatography with gradient elution) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to verify assignments .

Q. What strategies improve regioselectivity in synthesizing analogs of this compound?

Answer:

  • Directed ortho-metalation : Use directing groups (e.g., amides) to control functionalization at C5 .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance cyclization efficiency.
  • Catalyst screening : Test palladium/copper complexes for C-H activation at specific positions .

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Answer:

  • Dose-response assays : Repeat experiments with standardized concentrations to rule out false positives/negatives.
  • Control compounds : Include known quinoline-based bioactive molecules (e.g., 2-arylethenylquinoline derivatives ) for benchmarking.
  • Meta-analysis : Compare results with published SAR trends for quinoline carboxylates .

Methodological Guidelines

Q. Table 2: Recommended Analytical Workflow

StepTechniquePurposeExample from Evidence
1Synthesis monitoringTLC, GC-MSTrack reaction progress
2PurificationColumn chromatographyIsolate target compound
3Structural confirmationNMR, HRMS, IRValidate substituent positions
4Purity assessmentHPLC, melting point analysisEnsure >95% purity

Q. Key Considerations for Data Reporting

  • Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst loading) in detail .
  • Ethical standards : Disclose any synthetic byproducts or uncharacterized impurities .
  • Interdisciplinary collaboration : Consult toxicology experts if preliminary bioactivity data suggests therapeutic potential .

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